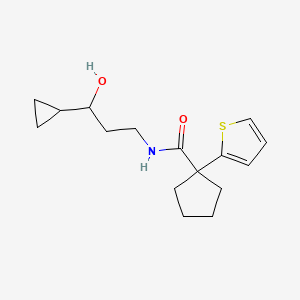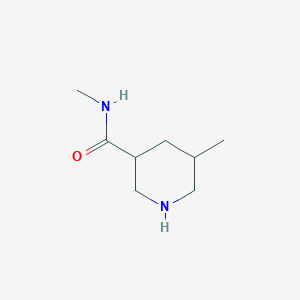
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide, also known as HNPEA, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of phenoxyacetic acid and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Exposure to Naphthalene and Health Implications
Naphthalene, a polycyclic aromatic hydrocarbon, is ubiquitous in the environment and has been the subject of various studies due to its potential health implications. Research has investigated the exposure to naphthalene and similar compounds, assessing their impact on human health, particularly in terms of insulin resistance, cancer risk, and reproductive health.
Insulin Resistance
A study by Trasande et al. (2013) found that urinary concentrations of DEHP (Di-2-ethylhexylphthalate), a phthalate commonly found in processed foods, were associated with increased insulin resistance in adolescents. This suggests that exposure to environmental chemicals like naphthalene could have metabolic implications (Trasande et al., 2013).
Cancer Risk
Shiue (2015) explored the relationship between urinary polyaromatic hydrocarbons (PAHs), including metabolites of naphthalene, and adult cardiovascular diseases and cancer. The study found associations between urinary PAH metabolites and increased risks of hypertension, heart attack, and cancer, highlighting the potential carcinogenic and cardiotoxic risks associated with PAH exposure (Shiue, 2015).
Reproductive Health
Latini et al. (2003) examined the in utero exposure to DEHP and its principal metabolite, MEHP, finding that such exposure was significantly associated with shorter pregnancy duration. This indicates that prenatal exposure to substances like naphthalene could have detrimental effects on pregnancy outcomes (Latini et al., 2003).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-12-6-8-15-7-4-5-11-17(15)18)13-21-20(23)14-24-16-9-2-1-3-10-16/h1-12,19,22H,13-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMDSKJMMCLQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B2389701.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2389703.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)


![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)
![(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2389712.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2389714.png)
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)
